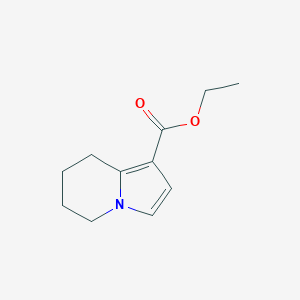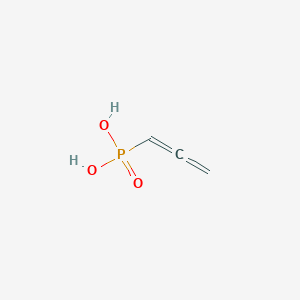
Propadienylphosphonic acid
Overview
Description
Propadienylphosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a propadienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Propadienylphosphonic acid can be synthesized through a multi-step process starting from propargyl alcohol and phosphorus trichloride. The initial step involves the reaction of propargyl alcohol with an excess of phosphorus trichloride at elevated temperatures to form 2-propynylphosphorodichloridite. This intermediate undergoes thermal rearrangement to yield propadienylphosphonic dichloride. The final steps involve catalytic hydrogenation and hydrolysis to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Propadienylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Selective reduction under aqueous basic conditions can yield cis-1-propenylphosphonic acid.
Substitution: The phosphonic acid group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and alcohols are used under basic or acidic conditions.
Major Products:
Oxidation Products: Phosphonic acid derivatives.
Reduction Products: Cis-1-propenylphosphonic acid.
Substitution Products: Various alkyl and aryl phosphonic acid derivatives.
Scientific Research Applications
Propadienylphosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as an antibacterial agent.
Medicine: Explored for its role in drug development, particularly in the synthesis of phosphonate-based drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of propadienylphosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic centers, leading to inhibition of enzymatic activities or alteration of molecular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cis-1-propenylphosphonic acid: Similar in structure but differs in the arrangement of the double bonds.
Phosphonic acid: Lacks the propadienyl moiety but shares the phosphonic acid functional group.
Phosphinic acid: Contains a different phosphorus oxidation state and functional group arrangement.
Uniqueness: Propadienylphosphonic acid is unique due to its propadienyl moiety, which imparts distinct chemical reactivity and potential applications compared to other phosphonic acids. Its ability to undergo specific reactions and form unique derivatives makes it valuable in various research and industrial applications.
Properties
InChI |
InChI=1S/C3H5O3P/c1-2-3-7(4,5)6/h3H,1H2,(H2,4,5,6) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSHPJNGHQXCNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517863 | |
| Record name | Propadienylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34163-96-7 | |
| Record name | Propadienylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


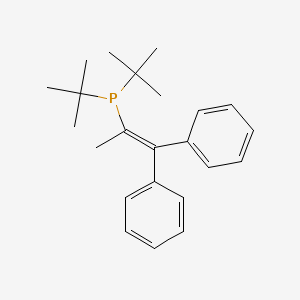
![3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B1601662.png)
![4,7-diethynylbenzo[c][1,2,5]thiadiazole](/img/structure/B1601664.png)
![6-Methoxybenzo[B]thiophen-3(2H)-one](/img/structure/B1601665.png)

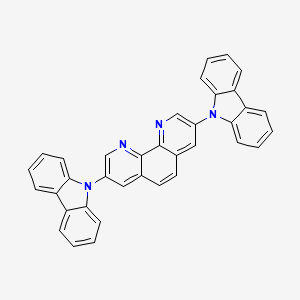

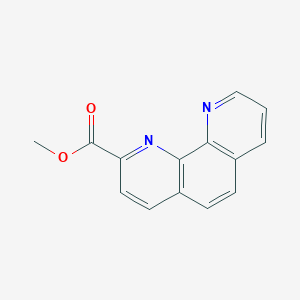
![Methyl 3-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1601675.png)
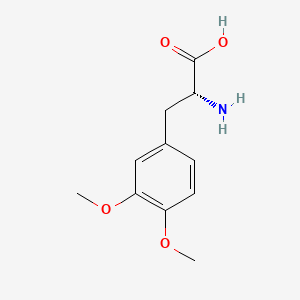

![7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1601680.png)
![3'-Amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1601681.png)
